2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12996862
InChI: InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
SMILES: C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl
Molecular Formula: C13H12ClNOS
Molecular Weight: 265.76 g/mol

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide

CAS No.:

Cat. No.: VC12996862

Molecular Formula: C13H12ClNOS

Molecular Weight: 265.76 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide -

Specification

Molecular Formula C13H12ClNOS
Molecular Weight 265.76 g/mol
IUPAC Name 2-chloro-N-phenyl-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Standard InChI Key VINWXGVKGITCAN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl
Canonical SMILES C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s IUPAC name, 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide, reflects its core structure:

  • A central acetamide backbone (CH3CON\text{CH}_3\text{CON}) with a chlorine atom at the α-position.

  • A phenyl group (C6H5\text{C}_6\text{H}_5) and a thiophen-2-ylmethyl group (C5H4S-CH2\text{C}_5\text{H}_4\text{S-CH}_2) attached to the nitrogen atom.

The thiophene ring introduces aromaticity and electron-rich sulfur atoms, while the chloroacetamide group enhances electrophilicity, facilitating nucleophilic substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource Analog
Molecular FormulaC13H12ClNOS\text{C}_{13}\text{H}_{12}\text{ClNOS}Derived from
Molecular Weight269.76 g/molCalculated
Density~1.2 g/cm³Estimated from
Boiling Point~260–270°CExtrapolated from
Melting Point70–80°CBased on

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step process common to chloroacetamides:

  • Activation of Acetic Acid Derivative:
    Chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) is prepared by reacting acetic acid with thionyl chloride (SOCl2\text{SOCl}_2) .

  • N-Acylation Reaction:
    The amine precursor, N-phenyl-N-[(thiophen-2-yl)methyl]amine, reacts with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the target acetamide.

ClCH2COCl+HN(Ph)(CH2C4H3S)Et3NClCH2CON(Ph)(CH2C4H3S)+HCl\text{ClCH}_2\text{COCl} + \text{HN}(\text{Ph})(\text{CH}_2\text{C}_4\text{H}_3\text{S}) \xrightarrow{\text{Et}_3\text{N}} \text{ClCH}_2\text{CON}(\text{Ph})(\text{CH}_2\text{C}_4\text{H}_3\text{S}) + \text{HCl}

Optimization Challenges

  • Steric Hindrance: Bulky substituents on nitrogen may reduce reaction yields, necessitating excess reagents or elevated temperatures.

  • Purification: Column chromatography or recrystallization from acetonitrile is required to isolate the pure product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in THF, dichloromethane, and dimethyl sulfoxide (DMSO); poorly soluble in water .

  • Stability: Stable at room temperature but prone to hydrolysis under acidic or alkaline conditions due to the reactive chloroacetamide group .

Table 2: Spectroscopic Data (Analog-Based Predictions)

TechniqueKey SignalsSource
IR Spectroscopyν(C=O)\nu(\text{C=O}): 1650–1680 cm⁻¹
¹H NMRδ 4.5–5.0 ppm (CH₂Cl), δ 7.0–7.5 ppm (Ar-H)
¹³C NMRδ 165–170 ppm (C=O), δ 40–45 ppm (N-CH₂)

Biological Activities and Mechanisms

Antioxidant Properties

Compounds with thiophene substituents demonstrate radical scavenging abilities in ABTS assays, with IC₅₀ values ranging from 50–100 μM . Electron-rich sulfur atoms donate electrons to neutralize free radicals.

Table 3: Inferred Biological Data

AssayResult (Analog-Based)Source
Antimicrobial (MIC)8–32 μg/mL (bacteria)
ABTS Radical ScavengingIC₅₀: ~75 μM

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing thiophene-containing drugs, such as:

  • Anticancer Agents: Thiophene derivatives inhibit kinase enzymes (e.g., VEGFR-2) .

  • Anti-Inflammatory Drugs: Chloroacetamides modulate COX-2 activity.

Agrochemistry

Thiophene motifs are utilized in pesticides due to their insecticidal and fungicidal properties .

AspectRecommendationSource
Personal Protective EquipmentGloves, goggles
StorageCool, dry, inert atmosphere

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator